molecular formula C18H16N2O3S B12174388 N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12174388
M. Wt: 340.4 g/mol
InChI Key: GSGRWSDPOLIKGP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of carbamoyl, phenyl, and oxathiine groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-carbamoylphenyl isocyanate with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and efficiency. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The choice of solvents and reagents is also critical to minimize costs and environmental impact. Industrial methods often employ safer and more sustainable solvents, such as dichloromethane or ethanol, and catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted phenyl and oxathiine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-4-nitrobenzamide
  • N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Uniqueness

N-(4-carbamoylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and therapeutic agents, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H16N2O3S/c19-17(21)13-6-8-14(9-7-13)20-18(22)15-16(24-11-10-23-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,21)(H,20,22)

InChI Key

GSGRWSDPOLIKGP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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